4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-(Benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzylsulfonyl group, a fluorophenyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can react with butanoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
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Introduction of the Benzylsulfonyl Group: : The benzylsulfonyl group can be introduced through the reaction of benzyl chloride with sodium sulfinate, followed by oxidation using an oxidizing agent such as hydrogen peroxide (H2O2) to form benzylsulfonyl chloride. This intermediate can then react with the oxadiazole derivative to form the desired compound.
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Final Coupling: : The final step involves coupling the oxadiazole derivative with the benzylsulfonyl chloride under basic conditions, typically using a base like triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, which can be further oxidized to sulfone derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.
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Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine or hydroxy derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
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Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
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Biology: : Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
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Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
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Industry: : Used in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The benzylsulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(Benzylsulfonyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions with biological targets.
Uniqueness
4-(Benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly impact its electronic properties, reactivity, and interactions with biological molecules. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-benzylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-16-10-8-15(9-11-16)18-22-23-19(27-18)21-17(24)7-4-12-28(25,26)13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXDAHUMKNCCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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